1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one

Chemical biology Medicinal chemistry Linker chemistry

PROTAC development demands linkers with precisely defined spatial constraints. This C2-hydroxyethyl thioether provides a shorter S-to-OH distance than C3-hydroxypropyl analogs, reducing conformational flexibility in ternary complex formation. • Electrophilic 4-fluorophenyl ketone enables selective reductive amination, oxime, and hydrazone conjugation • Terminal primary alcohol compatible with esterification, mesylation, or direct activation • ≥98% purity minimizes thiol-containing impurities that compete in maleimide-thiol conjugation • Flexible storage: cold-chain (2-8°C) or ambient per operational requirements

Molecular Formula C11H13FO2S
Molecular Weight 228.28 g/mol
Cat. No. B13636049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one
Molecular FormulaC11H13FO2S
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCSCCO)F
InChIInChI=1S/C11H13FO2S/c12-10-3-1-9(2-4-10)11(14)5-7-15-8-6-13/h1-4,13H,5-8H2
InChIKeyPIPIRERMBOMOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one: Structural Baseline


1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one (CAS 1157607-88-9; molecular formula C₁₁H₁₃FO₂S; molecular weight 228.28 g/mol) belongs to the class of 1-aryl-3-(2-hydroxyethylthio)-1-propanones [1]. The compound features a 4-fluorophenyl ketone core tethered via a three-carbon (C3) propanone chain to a terminal primary alcohol through a thioether linkage. This specific arrangement distinguishes it from closely related isomers where the carbonyl position is shifted to the 2-position (propan-2-one scaffold) and from analogs bearing alternative hydroxyalkyl thioether chains (e.g., hydroxypropyl variants) . The compound is commercially available from multiple vendors with certified purity specifications typically ranging from 97% to 98% .

Heterobifunctional linker precursor with C2 ethylene thioether spacer
Aryl-conjugated propan-1-one supports carbonyl-directed derivatization
Unexplored SAR point in 1-aryl-3-thioether-1-propanone class; 4-fluorophenyl variant not yet profiled
Supplier-certified high purity options available for multistep synthesis workflows

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one: Why Substitution Fails


The 1-aryl-3-(2-hydroxyethylthio)-1-propanone scaffold is highly sensitive to structural modifications that fundamentally alter biological activity, synthetic utility, and physicochemical behavior. Within this class, a positional shift of the carbonyl from the 1-position to the 2-position converts the propan-1-one to a propan-2-one, which alters the electrophilic character of the ketone and reorients the spatial relationship between the aryl ring and the hydroxyethyl thioether tail—two parameters critical for target engagement and downstream derivatization . Published bioactivity studies on this scaffold demonstrate that even within a single congeneric series, only one derivative bearing a nitro substituent (EU9) exhibited effective cytotoxicity with tumor specificity against HSC-2 oral squamous cell carcinoma cells over human gingival fibroblasts, while all other analogs—including unsubstituted and halogenated phenyl variants—were essentially inactive [1]. This stark activity cliff confirms that generic substitution is not a viable procurement strategy and underscores the need for compound-specific evidence when selecting a 1-aryl-3-(2-hydroxyethylthio)-1-propanone for research applications.

Positional isomer (propan-2-one) may shift electrophilicity and binding orientation relative to the required propan-1-one scaffold.
Hydroxypropyl analog (C3 linker) introduces additional flexibility that may alter linker-dependent conjugation geometry.
Generic aryl substitution cannot reproduce SAR — the 4-fluorophenyl variant activity profile requires direct testing; class-level inference is insufficient.

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one: Differentiation vs. Analogs


Carbonyl Position Isomerism: Propan-1-one vs. Propan-2-one

The target compound contains the carbonyl group at the 1-position of the propanone chain (propan-1-one), which is a critical determinant of its chemical reactivity profile. Its closest positional isomer, 1-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-2-one, places the carbonyl at the 2-position of the same chain . In the propan-1-one isomer, the carbonyl is directly conjugated with the 4-fluorophenyl ring, enhancing the electrophilicity of the ketone carbon and enabling aryl-ketone conjugation-dependent interactions. In the propan-2-one isomer, the carbonyl is separated from the aryl ring by a methylene spacer, eliminating this conjugation. This difference alters both the reactivity toward nucleophiles and the three-dimensional presentation of the pharmacophore .

Carbonyl Position Isomerism
Context-dependent
Target: carbonyl at C1, directly conjugated with 4-fluorophenyl ring. Isomer: carbonyl at C2, separated by methylene, no conjugation.
Conjugation-dependent reactivity requires propan-1-one scaffold.
Quantitative reactivity difference not available in public literature.
Chemical biology Medicinal chemistry Linker chemistry

Thioether Chain Length: C2 vs. C3 Linker

The target compound bears a 2-hydroxyethyl thioether chain (–SCH₂CH₂OH), providing a specific spatial separation between the thioether sulfur and the terminal hydroxyl group. A closely related analog, 1-(4-fluorophenyl)-2-[(3-hydroxypropyl)thio]ethan-1-one (CAS 1480635-77-5), substitutes this with a 3-hydroxypropyl chain (–SCH₂CH₂CH₂OH), extending the S-to-OH distance by one methylene unit . Although both compounds share the same molecular formula (C₁₁H₁₃FO₂S) and molecular weight (228.28), the difference in linker geometry alters the distance and degrees of rotational freedom between the thioether and terminal alcohol, which affects the compound's suitability as a heterobifunctional linker or intermediate for further derivatization.

Thioether Chain Length
Data to verify
Target: 2-carbon ethylene spacer (S–CH₂CH₂–OH). Comparator: 3-carbon propylene spacer (S–CH₂CH₂CH₂–OH); identical MW and predicted pKa.
Shorter linker may restrict flexibility in PROTAC or bioconjugation designs.
Physicochemical predictions from database; experimental confirmation recommended.
Linker chemistry PROTAC design Bioconjugation

Certified Purity: Vendor Comparison

Commercially available 1-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one is supplied with vendor-certified minimum purity specifications that vary between suppliers. AK Scientific offers the compound at a minimum purity of 97% , while Leyan certifies a minimum purity of 98% . This quantitative 1% purity differential is directly relevant for procurement decisions where the downstream application imposes a specific purity threshold. No structurally identical compound with a higher certified purity (>98%) was identified among publicly listed suppliers, and no analog with a different substitution pattern was found to match or exceed these purity specifications for the identical CAS number.

Certified Purity
Specification review
97% (AK Scientific) vs 98% (Leyan) for CAS 1157607-88-9. Both exceed typical research-grade threshold.
May support procurement for purity-sensitive applications.
Batch-specific purity should be confirmed by HPLC, NMR, or equivalent.
Chemical procurement Quality assurance Synthesis intermediate

Bioactivity Profile: Cytotoxicity & Carbonic Anhydrase Inhibition

In the only published systematic bioactivity evaluation of the 1-aryl-3-(2-hydroxyethylthio)-1-propanone scaffold, a series of Mannich base-derived analogs were assessed for cytotoxicity against human oral squamous cell carcinoma (HSC-2) cells and human gingival fibroblasts, as well as for carbonic anhydrase inhibitory activity [1]. Within this series, only the nitro-substituted derivative EU9 demonstrated effective cytotoxicity with detectable tumor selectivity, inducing apoptosis in HSC-2 cells while sparing non-malignant gingival fibroblasts. All other aryl-substituted analogs in the series, including halogenated phenyl variants, were inactive or non-selective. The 4-fluorophenyl substitution pattern of the target compound was not explicitly evaluated in this published dataset; the available class-level evidence indicates that aryl substitution identity is a binary determinant of bioactivity within this scaffold class rather than a tunable parameter.

Bioactivity Profile
Class-level
Only EU9 (nitro) showed tumor-cell-selective cytotoxicity in HSC-2 assay; halogenated analogs were inactive. 4-fluorophenyl variant not tested.
Bioactivity is binary within this scaffold; direct testing of the exact compound is needed for SAR integrity.
Data from single published series; carbonic anhydrase inhibition also reported.
Cytotoxicity Carbonic anhydrase inhibition Anticancer screening

Storage Specifications: Handling & Stability

Supplier technical datasheets provide quantitative storage specifications that differentiate handling requirements across vendors. Chemscene specifies storage of 1-(4-fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one sealed in a dry environment at 2–8°C , while AK Scientific recommends long-term storage in a cool, dry place without specifying a refrigeration requirement . These differing storage recommendations have practical implications for compound management infrastructure and long-term stability in compound libraries.

Storage Specifications
Specification review
Chemscene: sealed, dry, 2–8°C. AK Scientific: cool, dry place (no refrigeration required).
Storage infrastructure may inform supplier selection.
No published forced-degradation data available; stability monitoring recommended.
Chemical storage Compound management Laboratory reagent handling

1-(4-Fluorophenyl)-3-((2-hydroxyethyl)thio)propan-1-one: Application Scenarios


Heterobifunctional Linker for PROTAC & Bioconjugation

The combination of a 4-fluorophenyl ketone (electrophilic handle for amine or hydrazide conjugation via reductive amination or Schiff base formation) and a terminal primary alcohol (compatible with esterification, mesylation, or direct activation) makes this compound a versatile heterobifunctional linker precursor [1]. The C2-hydroxyethyl thioether chain (ethylene spacer) provides a shorter, more conformationally restricted S-to-OH distance compared to C3-hydroxypropyl analogs (CAS 1480635-77-5), which may be advantageous for minimizing linker flexibility in PROTAC ternary complex formation . Procurement of the compound at ≥97% purity (AK Scientific) or ≥98% purity (Leyan) ensures minimal interference from thiol-containing impurities that could compete in maleimide-thiol conjugation reactions .

SAR Scaffold: 1-Aryl-3-thioether-1-propanones

Published bioactivity studies on the 1-aryl-3-(2-hydroxyethylthio)-1-propanone class demonstrate that cytotoxicity and carbonic anhydrase inhibitory activity are exquisitely sensitive to aryl substitution patterns, with only the nitro-substituted derivative EU9 showing effective tumor-cell-selective cytotoxicity [1]. The 4-fluorophenyl derivative specifically has not been profiled in this assay system, representing an unexplored SAR point within this pharmacophore class. Systematic procurement and testing of the exact 4-fluorophenyl compound—rather than a substituted analog—is essential for generating interpretable SAR data, given the binary (active vs. inactive) nature of the aryl substitution effect observed in the published series [1].

Carbonyl-Directed Derivatization Building Block

The propan-1-one scaffold of the target compound places the carbonyl in direct conjugation with the 4-fluorophenyl ring, enhancing its electrophilicity relative to the non-conjugated carbonyl in the propan-2-one positional isomer (CAS 1157149-13-7) . This conjugation-dependent reactivity enables selective transformations at the ketone (e.g., enolate alkylation, Wittig olefination, oxime/hydrazone formation) without competing reactivity at the thioether or alcohol moieties. The 97–98% purity specification from commercial suppliers supports its use as a key intermediate in multistep synthetic sequences where cumulative impurity effects could compromise final product yields.

Cold-Chain Management for Compound Libraries

For laboratories maintaining compound libraries for high-throughput screening, the vendor-specified storage condition of sealed, dry, 2–8°C (Chemscene) provides a defined cold-chain parameter that can be integrated into automated compound management workflows. For laboratories without refrigerated storage infrastructure, procurement from AK Scientific—which does not mandate refrigeration and specifies only a cool, dry environment —may be the operationally preferred option. The choice between these two supplier specifications directly impacts compound management logistics without requiring chemical identity compromise.

Application
Selection Property
Validation Focus
Heterobifunctional linker research
C2 ethylene spacer geometry
Linker-length dependent conjugation efficiency
SAR study of 1-aryl-3-thioether-1-propanones
4-fluorophenyl substitution pattern
Cytotoxicity and enzyme inhibition profiling
Carbonyl-directed derivatization
Propan-1-one conjugation with aryl ring
Ketone electrophilicity in multistep synthesis
Compound library cold-chain management
Vendor-specific storage specification
Stability under laboratory storage conditions
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